Cas no 2138274-92-5 (1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl-)

1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl-

-

- インチ: 1S/C12H14N2O/c1-8-6-9-7-10(14(2)3)4-5-11(9)12(15)13-8/h4-7H,1-3H3,(H,13,15)

- InChIKey: KPZRVYUHKLVGDY-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=C(N(C)C)C=C2)C=C(C)N1

1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-397752-0.25g |

6-(dimethylamino)-3-methyl-1,2-dihydroisoquinolin-1-one |

2138274-92-5 | 0.25g |

$1381.0 | 2023-03-02 | ||

| Enamine | EN300-397752-5.0g |

6-(dimethylamino)-3-methyl-1,2-dihydroisoquinolin-1-one |

2138274-92-5 | 5.0g |

$4349.0 | 2023-03-02 | ||

| Enamine | EN300-397752-0.05g |

6-(dimethylamino)-3-methyl-1,2-dihydroisoquinolin-1-one |

2138274-92-5 | 0.05g |

$1261.0 | 2023-03-02 | ||

| Enamine | EN300-397752-2.5g |

6-(dimethylamino)-3-methyl-1,2-dihydroisoquinolin-1-one |

2138274-92-5 | 2.5g |

$2940.0 | 2023-03-02 | ||

| Enamine | EN300-397752-0.1g |

6-(dimethylamino)-3-methyl-1,2-dihydroisoquinolin-1-one |

2138274-92-5 | 0.1g |

$1320.0 | 2023-03-02 | ||

| Enamine | EN300-397752-10.0g |

6-(dimethylamino)-3-methyl-1,2-dihydroisoquinolin-1-one |

2138274-92-5 | 10.0g |

$6450.0 | 2023-03-02 | ||

| Enamine | EN300-397752-0.5g |

6-(dimethylamino)-3-methyl-1,2-dihydroisoquinolin-1-one |

2138274-92-5 | 0.5g |

$1440.0 | 2023-03-02 | ||

| Enamine | EN300-397752-1.0g |

6-(dimethylamino)-3-methyl-1,2-dihydroisoquinolin-1-one |

2138274-92-5 | 1g |

$0.0 | 2023-06-07 |

1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- 関連文献

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

3. Caper tea

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl-に関する追加情報

1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- (CAS No. 2138274-92-5): An Overview of Its Structure, Properties, and Applications

1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- (CAS No. 2138274-92-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoquinolinones, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

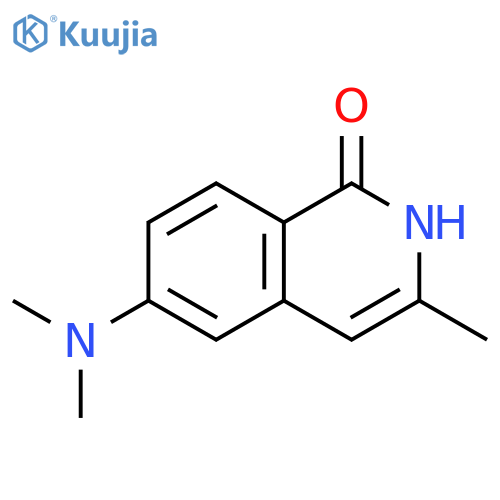

The structure of 1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- is characterized by a fused ring system consisting of a benzene ring and a pyridine ring. The presence of the dimethylamino group at the 6-position and the methyl group at the 3-position contributes to its distinct chemical and biological properties. These functional groups play a crucial role in modulating the compound's interactions with biological targets, making it a valuable candidate for drug discovery and development.

Recent research has highlighted the potential of 1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- has also been investigated for its anti-cancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.

The neuroprotective potential of 1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- has also been explored. Research suggests that this compound can protect neurons from oxidative stress and neurotoxicity by scavenging free radicals and upregulating antioxidant enzymes. These findings indicate that 1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- may have therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

From a pharmacokinetic perspective, 1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- exhibits favorable properties that make it suitable for further development as a drug candidate. Studies have shown that it has good oral bioavailability and can penetrate the blood-brain barrier effectively. These characteristics are essential for ensuring that the compound reaches its intended target tissues at therapeutic concentrations.

The synthesis of 1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- has been optimized using various methodologies to improve yield and purity. One common approach involves the condensation of an appropriate amine with a substituted benzaldehyde followed by cyclization to form the isoquinolinone ring. Advances in synthetic chemistry have enabled researchers to produce this compound on a larger scale while maintaining high quality standards.

In conclusion, 1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl- (CAS No. 2138274-92-5) is a promising compound with a wide range of potential applications in medicine. Its unique structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the treatment of various diseases.

2138274-92-5 (1(2H)-Isoquinolinone, 6-(dimethylamino)-3-methyl-) 関連製品

- 1065092-40-1(5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one)

- 2138255-54-4(1,1-Difluoropropane-2-sulfinyl chloride)

- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)

- 94856-39-0(2-chloro-6,7-dimethylquinoline-3-carbaldehyde)

- 81012-93-3(thymol blue, sodium salt)

- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)

- 337535-94-1(6-Bromo-N-methylpicolinamide)

- 22308-09-4(1,1-Cyclobutanedimethanol,1,1-bis(4-methylbenzenesulfonate))

- 1934514-72-3({2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-3-yl}methanol)

- 2228557-96-6(2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal)